molecular formula C15H21N3O3 B12640343 N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide

N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide

Cat. No.: B12640343
M. Wt: 291.35 g/mol
InChI Key: VINHWUSUYGUONA-UHFFFAOYSA-N
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Description

N-[4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group at position 2 and a 4-acetylpiperazinyl group at position 4 (Figure 1).

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C15H21N3O3/c1-11(19)16-14-5-4-13(10-15(14)21-3)18-8-6-17(7-9-18)12(2)20/h4-5,10H,6-9H2,1-3H3,(H,16,19)

InChI Key

VINHWUSUYGUONA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide typically involves the alkylation of corresponding amines with alkylating reagents. One common method involves the reaction of 4-acetylpiperazine with 2-methoxyphenylacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Analgesic and Anti-inflammatory Analogs

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
    This compound () substitutes the acetylpiperazine in the target molecule with a methylpiperazinyl sulfonyl group. It exhibits analgesic activity comparable to paracetamol, attributed to the sulfonyl group’s electron-withdrawing properties and enhanced receptor binding . The absence of a methoxy group in Compound 35 suggests that substituent positioning critically influences activity.

  • N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide
    This analog () incorporates a methoxyphenyl-piperazine linked via a hydroxypropoxy chain. The extended spacer may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .

Anticancer Agents

  • Quinazoline Sulfonyl Acetamides (Compounds 38–40)
    These derivatives () replace the acetylpiperazine with quinazoline sulfonyl groups. Compound 40 (morpholine-substituted) showed potent activity against HCT-116 and MCF-7 cancer cells, highlighting the importance of heterocyclic substituents in cytotoxicity .

  • 2-{2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1(4H)-yl}-N-(4-methylphenyl)acetamide This compound () shares the acetylpiperazine motif but attaches it to a pyridinone ring. The pyridinone core may enhance DNA intercalation, a mechanism absent in the target compound, suggesting divergent anticancer pathways .

Antimicrobial and Antifungal Derivatives

  • Benzo[d]thiazol Sulfonyl Piperazine Acetamides (Compounds 47–50)
    These analogs () feature benzo[d]thiazol sulfonyl groups, which confer gram-positive antibacterial and antifungal activity. The sulfonyl group’s polarity contrasts with the acetyl group in the target compound, likely altering membrane permeability .

  • However, nitro groups are metabolically unstable, a limitation avoided in the acetylpiperazine design of the target compound .

Structural and Functional Group Analysis

Key Observations:

Piperazine Modifications : Acetylation (target compound) vs. sulfonylation (Compound 35) alters solubility and target selectivity.

Substituent Positioning : Methoxy groups at position 2 (target) vs. position 4 (Compound 12) influence electronic effects and binding affinity.

Heterocyclic Additions: Pyridinone () or quinazoline () cores introduce planar regions for DNA/protein interaction, absent in the phenyl-only target.

Biological Activity

N-[4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant and antimicrobial agent. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N3O3, with a molecular weight of 291.35 g/mol. The compound features an acetylpiperazine moiety linked to a methoxy-substituted phenyl group, which contributes to its unique pharmacological profile.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant properties. It is believed to interact with neuronal voltage-sensitive sodium channels, modulating their activity and thereby reducing seizure susceptibility. In preclinical studies, the compound demonstrated effectiveness in various seizure models, suggesting its potential as a therapeutic agent for epilepsy.

Antimicrobial Activity

In addition to its anticonvulsant effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against several bacterial strains, revealing that it possesses significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported in the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamideContains piperazine and phenyl groupsAnticonvulsant
2-(4-acetylpiperazin-1-yl)-N-(4-methylphenyl)acetamideSimilar piperazine structure with methyl substitutionAnticancer properties
4-(4-(2-methoxyphenyl)piperazin-1-yl)butanamidePiperazine ring with methoxy substitutionAntidepressant activity
This compound Acetylpiperazine moiety linked to methoxy-substituted phenyl groupAnticonvulsant and antimicrobial

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticonvulsant Efficacy : A study conducted on various animal models demonstrated that the compound effectively reduced seizure frequency and duration compared to control groups, indicating its potential for further development as an anticonvulsant medication.
  • Antimicrobial Evaluation : In vitro studies assessed the antimicrobial properties of this compound against multiple bacterial strains. Results showed that it not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .
  • Mechanism of Action : Research focusing on the interaction with sodium channels revealed that this compound could stabilize the inactive state of these channels, thereby exerting its anticonvulsant effects.

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